REACTION_CXSMILES
|
C[N:2]1[CH2:7][CH:6]=[C:5]([CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH2:4][CH2:3]1.ClC(OC(Cl)=O)C>ClC(Cl)C>[NH:2]1[CH2:3][CH:4]=[C:5]([CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH2:6][CH2:7]1
|
Name
|
|
Quantity
|
2.05 g
|
Type
|
reactant
|
Smiles
|
CN1CCC(=CC1)CC(=O)OCC
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
ClC(C)OC(=O)Cl
|
Name
|
|
Quantity
|
14 mL
|
Type
|
solvent
|
Smiles
|
ClC(C)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction liquid
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in MeOH (14 mL)
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 1 hour
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
After concentration under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by amino column chromatography (chloroform:methanol=100:0 to 80:20)
|
Name
|
|
Type
|
product
|
Smiles
|
N1CCC(=CC1)CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 130 mg | |
YIELD: CALCULATEDPERCENTYIELD | 6.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |